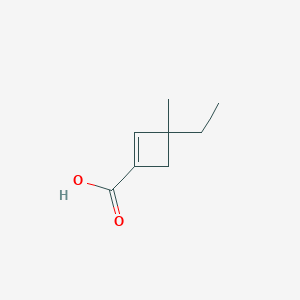

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

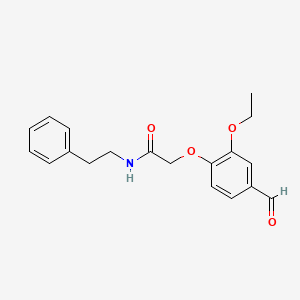

3-Ethyl-3-methylcyclobut-1-ene-1-carboxylic acid, also known as EMCA, is a cyclobutene derivative that has gained significant attention in the scientific community due to its unique properties and potential applications. EMCA is a chiral molecule that has been synthesized using various methods and has been studied extensively for its biological and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthetic Building Blocks and Intermediates

The research around 3-ethyl-3-methylcyclobut-1-ene-1-carboxylic acid often focuses on its utility as a synthetic building block or intermediate in organic synthesis. A study by Ryabukhin et al. (2018) discusses the multigram synthesis of various 3,3-difluorocyclobutyl-substituted building blocks, which are crucial for the preparation of a diverse array of functional groups, including carboxylic acid derivatives. This synthesis process showcases the flexibility of cyclobutane carboxylates as intermediates for generating compounds with potential applications in pharmaceuticals and materials science Ryabukhin et al., 2018.

Structural and Electronic Analysis

Another dimension of research involves the structural and electronic analysis of derivatives of cyclobutene carboxylic acids. Acar et al. (2017) synthesized and characterized a molecule closely related to this compound, analyzing its molecular structure through spectroscopy and X-ray diffraction. This research contributes to a deeper understanding of the physical and chemical properties of cyclobutene derivatives, which is essential for designing molecules with desired behaviors and interactions in various chemical environments Acar et al., 2017.

Enantioselective Synthesis

The utility of cyclobutene derivatives in enantioselective synthesis is also a significant area of research. For instance, Qin Xu et al. (2007) explored the use of chiral BINAM NHC-Rh(III) complexes in the enantioselective hydrosilylation of 3-oxo-3-arylpropionic acid esters. This method highlights the importance of cyclobutene derivatives in achieving high enantioselectivity in the synthesis of complex organic molecules, potentially opening new pathways for the production of enantiomerically pure pharmaceuticals Qin Xu et al., 2007.

Ethylene-Independent Growth Regulation

Research by Polko and Kieber (2019) on 1-aminocyclopropane 1-carboxylic acid (ACC), a compound structurally related to this compound, sheds light on its role as an ethylene-independent growth regulator in plants. Although not directly related to this compound, this study emphasizes the broader significance of cyclobutane derivatives in biological systems, including their potential applications in agriculture and plant science Polko & Kieber, 2019.

Eigenschaften

IUPAC Name |

3-ethyl-3-methylcyclobutene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-3-8(2)4-6(5-8)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQJRJPCRIRXSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(oxolan-2-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2569970.png)

![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methylpiperidine-3-carboxylic acid](/img/structure/B2569971.png)

![N-(4-chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2569975.png)

![2-[8-[(2-ethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2569977.png)

![3-benzyl-8-ethyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569978.png)

![Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2569983.png)

![2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2569984.png)

![8-chloro-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2569985.png)